4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride
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Overview
Description
4-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of benzofuran derivatives with piperidine under specific conditions to form the spirocyclic core. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereoselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and consistency. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide), often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent introduced .
Scientific Research Applications
4-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target molecules, potentially inhibiting or modulating their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride: Similar in structure but lacks the methyl group at the 4-position.
4-Hydroxy-2-quinolones: Another class of spirocyclic compounds with different core structures and properties.
Uniqueness
4-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is unique due to its specific spirocyclic structure and the presence of the methyl group at the 4-position. This structural feature can influence its reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
4-methylspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-12(10)13(9-15-11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCVDIODUYQFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OCC23CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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